molecular formula C12H12FNOS B7474768 N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide

N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide

Cat. No. B7474768
M. Wt: 237.30 g/mol
InChI Key: VUVOLUCOYSTFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide (abbreviated as EFMC) is a chemical compound that belongs to the class of benzothiophene derivatives. EFMC has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Scientific Research Applications

N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide has various applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested against various cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to be effective against inflammation and pain.

Mechanism of Action

N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide works by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been found to be effective in treating cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been found to induce apoptosis (cell death) in cancer cells. It has been found to inhibit the migration and invasion of cancer cells, which is crucial for metastasis.

Advantages and Limitations for Lab Experiments

N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide has various advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. This compound has also been found to be stable under various conditions, which makes it suitable for various assays. However, this compound has some limitations as well. It has been found to be toxic to some cell lines at high concentrations. This compound also has poor solubility in water, which can limit its use in some assays.

Future Directions

N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide has various potential applications in medicinal chemistry. Future research can focus on optimizing the synthesis method of this compound to increase its yield and purity. Further studies can be conducted to investigate the mechanism of action of this compound in more detail. Future research can also focus on developing this compound derivatives with improved properties, such as increased solubility and reduced toxicity. This compound can also be tested against various diseases other than cancer, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide can be synthesized through a multistep reaction. The first step involves the reaction of 4-chloro-3-methyl-1-benzothiophene-2-carboxylic acid with thionyl chloride to form 4-chloro-3-methyl-1-benzothiophene-2-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with N-ethylamine to form this compound.

properties

IUPAC Name

N-ethyl-4-fluoro-3-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c1-3-14-12(15)11-7(2)10-8(13)5-4-6-9(10)16-11/h4-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVOLUCOYSTFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=C(C=CC=C2S1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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